molecular formula C17H17N3O3S2 B2530028 3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide CAS No. 1421529-39-6

3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Cat. No.: B2530028
CAS No.: 1421529-39-6
M. Wt: 375.46
InChI Key: QPVBVJRGLNPPPA-UHFFFAOYSA-N
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Description

The compound “3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a methoxy group, a benzo[d]thiazol group, an azetidine ring, and a carboxamide group . These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The azetidine ring provides a rigid, three-dimensional structure, while the methoxybenzo[d]thiazol group and the thiophen-2-ylmethyl group could contribute to the compound’s electronic properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the azetidine ring, the methoxybenzo[d]thiazol group, and the thiophen-2-ylmethyl group . These groups could participate in various chemical reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. The presence of the azetidine ring, the methoxybenzo[d]thiazol group, and the thiophen-2-ylmethyl group could influence properties such as solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Researchers have utilized the structure of 3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide and its derivatives in various synthetic pathways. These compounds are valuable in the synthesis of novel heterocyclic compounds, with demonstrated applications in medicinal chemistry. Notably, the structural motifs present in this compound are used to create a range of molecules with potential bioactive properties, such as anti-inflammatory, analgesic, and antimicrobial activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported to exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial and Antimicrobial Studies

Compounds based on the core structure of this compound have been the focus of antimicrobial studies. Researchers have synthesized and characterized various derivatives, assessing their efficacy against different bacterial strains. For instance, the synthesis, characterization, and antimicrobial evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have provided insights into the antimicrobial potential of these compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Dye Synthesis

The research has extended to the design and synthesis of novel antimicrobial dyes and dye precursors based on the chemical framework of this compound. These dyes, characterized by their polyfunctionalized acyclic and heterocyclic structures, have shown significant antimicrobial activity against tested organisms, marking their potential in applications like textile finishing (Shams, Mohareb, Helal, & Mahmoud, 2011).

Inhibition of Cell Adhesion

Compounds derived from the structure of this compound have been studied for their ability to inhibit cell adhesion, specifically by targeting the adhesion molecules E-selectin, ICAM-1, and VCAM-1 on endothelial cells. This suggests potential therapeutic applications in treating inflammation and related diseases (Boschelli et al., 1995).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially interact with biological targets through the azetidine ring, the methoxybenzo[d]thiazol group, or the thiophen-2-ylmethyl group .

Properties

IUPAC Name

3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-22-13-5-2-6-14-15(13)19-17(25-14)23-11-9-20(10-11)16(21)18-8-12-4-3-7-24-12/h2-7,11H,8-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVBVJRGLNPPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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